molecular formula C18H19N5O5 B12385707 Thalidomide-O-C5-azide

Thalidomide-O-C5-azide

Cat. No.: B12385707
M. Wt: 385.4 g/mol
InChI Key: GQFFVQOOOJFWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-O-C5-azide is a chemical compound derived from thalidomide, a well-known cereblon inhibitor. This compound is modified to include an azide group, making it suitable for click chemistry applications. This compound is primarily used as a ligand in E3 ubiquitin ligase and linker conjugates for the synthesis of proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thalidomide-O-C5-azide is synthesized through a click chemistry modification of thalidomideThis modification allows the compound to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups .

Industrial Production Methods: The industrial production of this compound involves standard organic synthesis techniques. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-C5-azide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C18H19N5O5

Molecular Weight

385.4 g/mol

IUPAC Name

4-(5-azidopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H19N5O5/c19-22-20-9-2-1-3-10-28-13-6-4-5-11-15(13)18(27)23(17(11)26)12-7-8-14(24)21-16(12)25/h4-6,12H,1-3,7-10H2,(H,21,24,25)

InChI Key

GQFFVQOOOJFWFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN=[N+]=[N-]

Origin of Product

United States

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